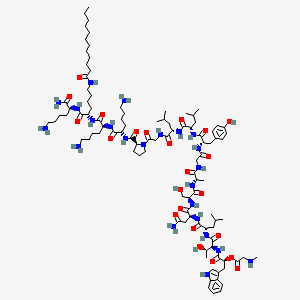

(Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K

Description

(Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K is a synthetic galanin analog designed to modulate anticonvulsant activity through systemic delivery. Its structure includes:

- N-terminal sarcosine (Sar): Enhances metabolic stability and resistance to enzymatic degradation .

- Core peptide sequence (WTLNSAGYLLGPKK): Derived from galanin, targeting galanin receptors (GalR1/GalR2) implicated in seizure modulation .

- C-terminal lauroyl (C12) modification: A lysine residue conjugated to a 12-carbon lauroyl chain, increasing lipophilicity to improve blood-brain barrier penetration .

Key physicochemical properties from experimental data include:

Properties

Molecular Formula |

C100H165N23O23 |

|---|---|

Molecular Weight |

2057.5 g/mol |

IUPAC Name |

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(dodecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |

InChI |

InChI=1S/C100H165N23O23/c1-11-12-13-14-15-16-17-18-19-38-82(128)107-46-29-25-36-71(90(135)113-69(87(105)132)33-22-26-43-101)115-91(136)70(34-23-27-44-102)114-92(137)72(35-24-28-45-103)116-98(143)79-37-30-47-123(79)84(130)56-110-89(134)73(48-59(2)3)117-93(138)74(49-60(4)5)118-95(140)76(51-64-39-41-66(126)42-40-64)112-83(129)55-109-88(133)62(8)111-97(142)78(58-124)121-96(141)77(53-81(104)127)119-94(139)75(50-61(6)7)120-100(145)86(63(9)125)122-99(144)80(146-85(131)57-106-10)52-65-54-108-68-32-21-20-31-67(65)68/h20-21,31-32,39-42,54,59-63,69-80,86,106,108,124-126H,11-19,22-30,33-38,43-53,55-58,101-103H2,1-10H3,(H2,104,127)(H2,105,132)(H,107,128)(H,109,133)(H,110,134)(H,111,142)(H,112,129)(H,113,135)(H,114,137)(H,115,136)(H,116,143)(H,117,138)(H,118,140)(H,119,139)(H,120,145)(H,121,141)(H,122,144)/t62-,63+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,86-/m0/s1 |

InChI Key |

MNPLGRICQVXCSX-IUVNOECISA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Analogous compounds differ primarily in acyl chain length or substitution type (Table 1). Data from Table 2 in and highlight trends:

| Analog | Acyl Chain/Polar Group | HPLC Retention Time (min) | α-Helix Content | Calculated log D | Serum Stability (t½, hours) |

|---|---|---|---|---|---|

| Gal-(K)4 | None (unmodified) | 15.13 ± 0.42 | 14% | - | - |

| Gal-B2-C8 | Octanoyl (C8) | 20.13 ± 0.17 | 9% | - | - |

| Gal-B2-C10 | Decanoyl (C10) | 21.49 ± 0.05 | 6% | - | - |

| Gal-B2-C12 | Lauroyl (C12) | 22.51 ± 0.03 | 16% | ~1.24* | ~9.3* |

| Gal-B2-C14 | Myristoyl (C14) | 23.76 ± 0.18 | 16% | - | - |

| Gal-B2 (C16) | Palmitoyl (C16) | 25.84 ± 0.10 | 23% | 1.24 ± 0.02 | 9.3 |

| Gal-B2-MPEG4 | MPEG4 (polar group) | 17.52 ± 0.03 | 18% | - | - |

*Data inferred from C16 analog in ; C12 likely has slightly lower log D due to shorter chain.

Key Observations :

- α-Helix Content : Shorter chains (C8, C10) disrupt secondary structure (6–9% α-helix), while C12–C16 analogs stabilize it (16–23%), likely improving receptor interaction .

- Serum Stability : Palmitoyl (C16) analog shows t½ = 9.3 hours, suggesting longer chains confer protease resistance via increased hydrophobicity .

Computational Similarity Assessment

While direct studies are absent in the evidence, methodologies from other contexts apply:

- Tanimoto Coefficient : Used in similarity indexing (e.g., ) to compare molecular fingerprints. Applied here, C12 and C14 analogs would show high similarity (>80%) due to structural overlap.

- Maximal Common Subgraph (MCS) : Algorithms () would identify shared peptide cores, highlighting acyl chains as key differentiating features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.